N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

P2X3 receptor Hec1/Nek2 pathway target selectivity

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS 496016-19-4) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, characterized by a 2,3-dimethoxybenzamide moiety attached to a thiazole core bearing a 2,4-dimethylphenyl substituent. This compound is disclosed as part of a patent family (e.g., WO2016091776A1) claiming P2X purinoceptor 3 (P2X3) antagonists for the treatment of neurogenic disorders, including chronic pain and overactive bladder.

Molecular Formula C20H20N2O3S
Molecular Weight 368.45
CAS No. 496016-19-4
Cat. No. B2849416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
CAS496016-19-4
Molecular FormulaC20H20N2O3S
Molecular Weight368.45
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)C
InChIInChI=1S/C20H20N2O3S/c1-12-8-9-14(13(2)10-12)16-11-26-20(21-16)22-19(23)15-6-5-7-17(24-3)18(15)25-4/h5-11H,1-4H3,(H,21,22,23)
InChIKeyIDLNTRYGFVBSRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS 496016-19-4): A Structurally Distinct P2X3 Antagonist Candidate for Neurogenic Disorder Research


N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS 496016-19-4) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, characterized by a 2,3-dimethoxybenzamide moiety attached to a thiazole core bearing a 2,4-dimethylphenyl substituent [1]. This compound is disclosed as part of a patent family (e.g., WO2016091776A1) claiming P2X purinoceptor 3 (P2X3) antagonists for the treatment of neurogenic disorders, including chronic pain and overactive bladder [2]. Its molecular formula is C20H20N2O3S with a molecular weight of 368.45 g/mol, and spectral data (NMR) are available for identity confirmation [1].

Why Generic Substitution Fails for N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide: The Critical Impact of the 2,3-Dimethoxybenzamide Motif on Target Engagement


Within the 1,3-thiazol-2-yl substituted benzamide class, minor structural modifications drastically alter pharmacological profiles, making generic substitution scientifically unsound. The specific 2,3-dimethoxybenzamide moiety in this compound is hypothesized to be a critical determinant of P2X3 receptor antagonism [1], distinguishing it from close analogs like N-[4-(2,4-dimethylphenyl)-2-thiazolyl]-benzamide (INH1/IBT 13131), which acts as a Hec1/Nek2 mitotic pathway inhibitor with a cellular GI50 of 10–21 μM and no reported P2X3 activity . A procurement decision based solely on the shared thiazole-phenyl core would therefore lead to a compound with a completely different target profile and research application.

Quantitative Differentiation Evidence for N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide Against Its Closest Research Analogs


P2X3 Antagonism versus Hec1 Inhibition: Functional Target Divergence from the Core Analog INH1

The target compound is claimed as a P2X3 receptor antagonist, a mechanism supported by its inclusion in the WO2016091776A1 patent family [1]. Its direct structural analog, N-[4-(2,4-dimethylphenyl)-2-thiazolyl]-benzamide (INH1, CAS 313553-47-8), is functionally characterized as an inhibitor of the Hec1/Nek2 protein-protein interaction, exhibiting anti-proliferative activity in breast cancer cell lines with a GI50 of 10–21 μM . This demonstrates that the 2,3-dimethoxybenzamide moiety redirects target engagement from a cytoskeletal signaling component to a ligand-gated ion channel.

P2X3 receptor Hec1/Nek2 pathway target selectivity

Predicted P2X3 Affinity Relative to Filapixant: A Benchmark for In-Class Potency

Filapixant, the lead compound from the same patent family (WO2016091776A1, Example 348), demonstrates a pIC50 of 8.15 (IC50 = 7 nM) at the human P2X3 receptor in a calcium flux assay [1]. While the exact IC50 for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide has not been publicly disclosed, its structural position within this disclosed series suggests it was designed to explore the SAR around the 2,3-dimethoxy substitution pattern, offering a potential differentiation in potency or selectivity compared to the clinical candidate.

P2X3 antagonist structure-activity relationship filapixant

Differentiation from N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide via Positional Isomerism of Methoxy Groups

A closely related positional isomer, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide (CAS 606922-63-8), features a 2,6-dimethoxy substitution pattern instead of the 2,3-dimethoxy configuration present in the target compound . This change in methoxy group positioning on the benzamide ring is known to influence electronic distribution and receptor binding conformation, directly affecting P2X3 antagonistic activity within this chemical class. Procurement of the 2,6-isomer would introduce an uncontrolled variable in pharmacological assays.

positional isomer methoxy substitution SAR

Optimal Application Scenarios for Procuring N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide


P2X3 Receptor Structure-Activity Relationship (SAR) Studies

This compound is an ideal tool for exploring the SAR of the 2,3-dimethoxy substitution pattern on the benzamide moiety within the 1,3-thiazol-2-yl series. Its use can help delineate how this specific substitution influences P2X3 antagonistic potency and selectivity compared to unsubstituted (e.g., INH1) or differently substituted (e.g., 2,6-dimethoxy or 2,4-dimethoxy) analogs, as outlined in the patent family WO2016091776A1 [1].

In Vitro Neurogenic Pain Pathway Profiling

Given its claimed P2X3 receptor antagonism [1], this compound can be employed in in vitro models of nociception, such as ATP-induced calcium flux assays in dorsal root ganglion neurons or recombinant P2X3-expressing cell lines. It serves as a structurally distinct probe to validate target engagement in neurogenic pain pathways, distinct from the Hec1 inhibitor INH1 .

Pharmacological Tool for Overactive Bladder Research

The P2X3 receptor is a validated target for overactive bladder [1]. This compound's activity as a claimed P2X3 antagonist makes it suitable for studying ATP-mediated bladder smooth muscle contraction in ex vivo tissue bath assays, where it can be compared directly with clinical candidates like filapixant to assess functional efficacy and tissue selectivity.

Quote Request

Request a Quote for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.